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Compound of Interest

Compound Name: H-Cys(Z)-OH

CAS No.: 1625-72-5

Cat. No.: B156057 Get Quote

Executive Summary
The chemical synthesis of disulfide-rich peptides presents a formidable challenge: ensuring the

correct pairing of cysteine residues to achieve the native, bioactive fold.[1] Random oxidative

folding often leads to misfolded isomers (scrambling) and low yields. To overcome this,

Regioselective Disulfide Formation using orthogonal protecting groups is the gold standard.[2]

This guide focuses on H-Cys(Z)-OH, a cysteine derivative where the thiol is protected by a

benzyloxycarbonyl (Z or Cbz) thiocarbonate group. Unlike the common thioether protections

(Trt, Acm, Mob), the S-Z group offers a unique stability profile—stable to weak acids (TFA) but

labile to hard nucleophiles (base/thiolysis) and strong acids (HF). This allows it to function as a

"third dimension" of orthogonality in Boc-SPPS strategies, enabling the controlled synthesis of

peptides with 3+ disulfide bridges.

Technical Background: The "Z" Advantage
H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine) provides a distinct chemical handle compared to

standard protecting groups.

Chemical Structure & Properties
Structure: The thiol group is capped as a thiocarbonate (

).
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Stability Profile:

TFA (Trifluoroacetic acid):STABLE. (Compatible with Boc deprotection cycles).

Piperidine:UNSTABLE. (Slowly degraded; generally incompatible with standard Fmoc

SPPS unless used as the final residue).

Iodine (I₂):STABLE. (Orthogonal to Cys(Acm)).

HF (Hydrogen Fluoride):LABILE. (Cleaved during global Boc cleavage).

Nucleophiles (Base/Thiols):LABILE. (Cleaved by Methanolysis, Hydrazine, or Thiolysis).

The Orthogonal Triad Strategy
In a 3-disulfide system (e.g.,

-Conotoxins), Cys(Z) is deployed in a Boc-SPPS workflow to create three distinct deprotection
windows:

Disulfide Pair Protecting Group
Deprotection
Condition

Mechanism

Pair 1 Cys(Z)
On-Resin

Thiolysis/Base

Nucleophilic attack

(cleaves Z, leaves

Mob/Acm intact).

Pair 2 Cys(Mob) HF Cleavage

Strong Acidolysis

(cleaves Mob, leaves

Acm intact).

Pair 3 Cys(Acm)
Post-Cleavage

Oxidation

Electrophilic Iodine

Oxidation (cleaves

Acm).

Detailed Protocol: 3-Stage Regioselective Synthesis
Context: Synthesis of a conotoxin-like peptide with 3 disulfide bonds (Cys1-Cys4, Cys2-Cys5,

Cys3-Cys6). Method: Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
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Phase 1: Resin Loading & Chain Assembly
Resin Selection: Use MBHA Resin (0.5 mmol/g) for C-terminal amides.

Coupling: Perform standard Boc cycles (TFA deprotection, neutralization, coupling).

Cys Pair 1 (e.g., 1 & 4): Couple Boc-Cys(Z)-OH. (Prepared from H-Cys(Z)-OH using

Boc₂O if not purchased pre-protected).

Cys Pair 2 (e.g., 2 & 5): Couple Boc-Cys(Mob)-OH.

Cys Pair 3 (e.g., 3 & 6): Couple Boc-Cys(Acm)-OH.

Final N-Terminal Deprotection: Remove the final Boc group with TFA.

Phase 2: First Disulfide Bond (On-Resin Z Removal)
Target: Cys(Z) residues. Rationale: The Z group is a thiocarbonate. It can be removed by

nucleophilic attack while the peptide is still anchored to the resin and other Cys groups (Mob,

Acm) remain protected.

Wash: Wash resin with DMF (3x) and DCM (3x).

Deprotection/Cyclization Cocktail:

Prepare a solution of 10% Hydrazine in Methanol OR 5% Thiophenol/DMF (for thiolytic

cleavage).

Note: Hydrazine is aggressive; Thiophenol is milder and promotes direct disulfide

formation via exchange.

Reaction: Agitate resin for 2 x 1 hour.

Oxidation (if needed): If using hydrazine, the thiols are free. Wash with DMF. Treat with 0.1M

Ellman’s Reagent or Air Oxidation (pH 8 buffer in DMF) for 4 hours to form Disulfide 1.

Validation: Cleave a small aliquot (HF) and analyze by HPLC/MS. Mass should correspond

to [M-2H] (one disulfide formed).
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Phase 3: Second Disulfide Bond (Global Cleavage)
Target: Cys(Mob) residues. Rationale: HF cleavage removes the peptide from the resin and

simultaneously removes acid-labile side chains (Bzl, Mob, Tos), but leaves Cys(Acm) intact.

Drying: Dry the resin thoroughly under vacuum.

HF Cleavage:

Mix Resin with Anisole (scavenger) and liquid HF (10 mL/g resin) at 0°C.

React for 60 minutes.

Extraction: Evaporate HF. Wash with ether (to remove scavengers). Extract peptide with 10%

Acetic Acid.[3]

Oxidation: Dilute the peptide solution (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0).

Stir under air for 24-48 hours.

Result: The free thiols (formerly Mob) oxidize to form Disulfide 2. Cys(Acm) remains

protected.[1][4]

Purification: Isolate the 2-disulfide intermediate via RP-HPLC.

Phase 4: Third Disulfide Bond (Iodine Oxidation)
Target: Cys(Acm) residues. Rationale: Iodine selectively attacks the sulfur-Acm bond,

facilitating direct oxidative pairing.

Dissolution: Dissolve the intermediate in 50% Aqueous Acetic Acid.

Oxidation:

Add 10 eq. Iodine (I₂) (dissolved in MeOH) dropwise.

Stir for 30-60 minutes. Color should remain amber.

Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution is clear.
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Final Purification: Desalt and purify the final 3-disulfide product by RP-HPLC.

Visualization: The Orthogonal Workflow
Resin-Bound Linear Peptide

[Cys(Z), Cys(Mob), Cys(Acm)]

Step 1: On-Resin Z-Removal
(Hydrazine/MeOH or Thiolysis)

 Nucleophilic Attack

Intermediate A
(Disulfide 1 Formed, Resin Bound)

 Cyclization

Step 2: HF Cleavage & Air Oxidation
(Removes Mob, Cleaves Resin)

 Strong Acidolysis

Intermediate B
(Disulfide 1 & 2 Formed, Cys(Acm) Intact)

 Folding in Buffer

Step 3: Iodine Oxidation
(Removes Acm -> Disulfide 3)

 Electrophilic Oxidation

Final Folded Peptide
(3 Regioselective Disulfides)

 Purification

Click to download full resolution via product page
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Caption: Three-stage orthogonal deprotection strategy using Cys(Z), Cys(Mob), and Cys(Acm)

to ensure regioselective folding.

Quantitative Comparison of Protecting Groups
Protecting
Group

Symbol Stability (TFA)
Removal
Condition

Orthogonal To

S-

Benzyloxycarbon

yl

Cys(Z) Stable
Base / Thiolysis /

HF

Acm, Mob (under

basic conditions)

S-4-

Methoxybenzyl
Cys(Mob) Stable HF (Strong Acid)

Z (Base), Acm

(Iodine)

S-

Acetamidomethyl
Cys(Acm) Stable

Iodine (

) / Tl(III)
Z, Mob, Trt

S-Trityl Cys(Trt) Labile TFA (Weak Acid) Z, Acm, Mob

Troubleshooting & Critical Controls
Premature Z Removal:

Issue: In Boc synthesis, the Neutralization step (using DIEA) can theoretically degrade

Cys(Z) if exposure is prolonged.

Control: Keep neutralization times short (1-2 min) and use flow washes. Avoid Piperidine

entirely.

Incomplete Thiolysis:

Issue: Removing Z on-resin can be slow due to steric hindrance.

Control: Use Hydrazine hydrate in DMF/MeOH (1:9) for higher reactivity, but monitor for

aspartimide formation. Alternatively, use 10%

-Mercaptoethanol with catalytic DBU.
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Scrambling:

Issue: Disulfide exchange during the final Iodine oxidation.

Control: Perform the Iodine oxidation in acidic media (AcOH) to protonate free amines and

suppress disulfide exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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